![molecular formula C18H19ClN6O2 B2534841 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-18-7](/img/structure/B2534841.png)
3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, are recognized for their broad range of medicinal properties including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities (Cherukupalli et al., 2017). These scaffolds have been extensively studied for their structure-activity relationships, highlighting their potential as building blocks for developing drug-like candidates.
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is particularly noted for its privileged status in drug discovery. It serves as a versatile foundation for synthesizing compounds with a wide spectrum of biological properties. This reflects the potential of closely related structures, like 3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, in the development of new therapeutic agents (Cherukupalli et al., 2017).
Application in Optoelectronic Materials
Quinazolines and pyrimidines, structural analogues of pyrazolo[3,4-d]pyrimidines, have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of related compounds in the field of materials science (Lipunova et al., 2018).
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine derivatives, part of the chemical structure of the subject compound, have been investigated for a wide spectrum of pharmacological activities, further underscoring the versatility and potential of compounds containing morpholine rings for various scientific and medicinal applications (Asif & Imran, 2019).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that protein kinases, which are potential targets of this compound, play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
Irreversible kinase inhibitors, which include similar compounds, have been reported to show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles .
Result of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have shown promising anticancer activity .
properties
IUPAC Name |
3-chloro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c19-14-3-1-2-13(10-14)18(26)20-4-5-25-17-15(11-23-25)16(21-12-22-17)24-6-8-27-9-7-24/h1-3,10-12H,4-9H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHSUNPDDYWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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